![molecular formula C8H3ClF3NO B172225 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole CAS No. 114997-91-0](/img/structure/B172225.png)

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

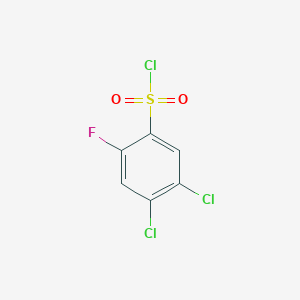

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H3ClF3NO . It is a solid substance at room temperature .

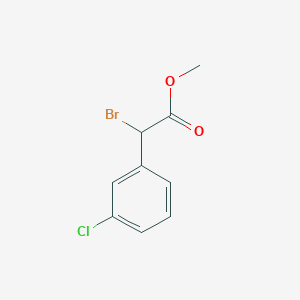

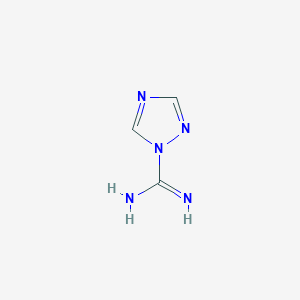

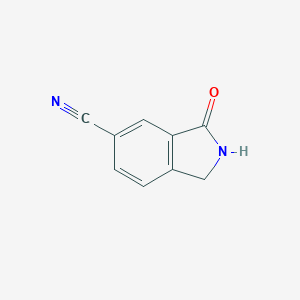

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole consists of a benzoxazole ring substituted with a chlorine atom and a trifluoromethyl group . The InChI code for this compound is 1S/C8H3ClF3NO/c9-7-13-5-3-4 (8 (10,11)12)1-2-6 (5)14-7/h1-3H .Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole is a solid substance . It has a molecular weight of 221.57 . The boiling point is approximately 215.1±35.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Transformations

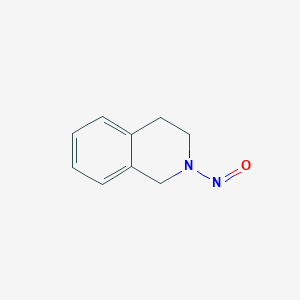

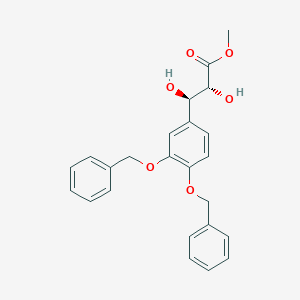

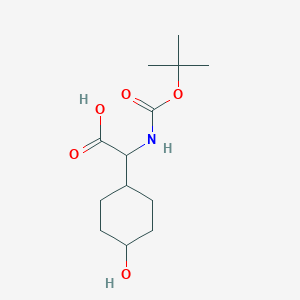

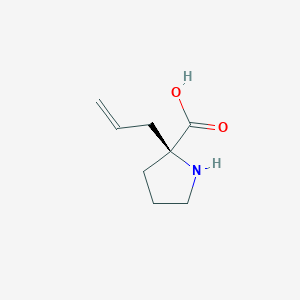

- Synthesis of α-trifluoromethyl α-amino acids: Researchers have demonstrated the capability of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols, for rearrangements leading to α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This showcases the compound's role as a synthetic equivalent in producing partially fluorinated oxazoles transformed into bis(trifluoromethyl) substituted 2,5-diamino adipic acid and N-benzoyl-2-benzhydryl-3,3,3-trifluoroalanine (Burger et al., 2006).

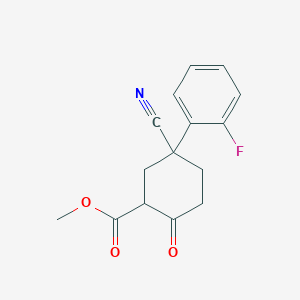

Anticancer Research

- Antiproliferative Effects on Cancer Cell Lines: 2-Aryl 5-hydroxy benzo[d]oxazoles have been synthesized and evaluated for their antiproliferative properties in vitro against various cancer cell lines. These compounds showed selective growth inhibition of cancer cells, with some demonstrating promising activity with IC50 values in the low micromolar range, comparable to known anticancer drugs (Tangellamudi et al., 2018).

Insecticidal Activity

- Novel Dihalopropene Derivatives with Insecticidal Activity: A study synthesized dichloropropene derivatives containing the benzoxazole moiety and assessed their insecticidal activity. One compound, in particular, showed 100% activity against Spodoptera exigua at 1 mg/L concentration, highlighting the significance of the trifluoromethyl group (Guan et al., 2013).

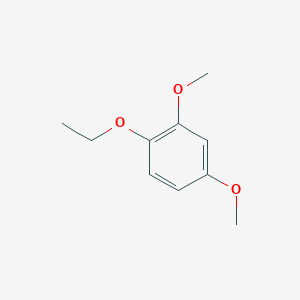

Antimicrobial Agents

- Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones: A series of triazole functionalized derivatives were synthesized using click chemistry and screened for in vitro antimicrobial activities. Molecular docking studies further validated their antimicrobial efficacy, identifying several compounds as promising antimicrobial leads (Bollu et al., 2017).

Charge Transport and Nonlinear Optical Properties

- Electro-optical and Charge Transport Properties: The oxazole compound (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) has been investigated for its structural, electro-optical, charge transport, and nonlinear optical properties, indicating potential use in organic electronics and photonics (Irfan et al., 2018).

Structural Studies

- Crystal Structure Analysis: Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate has been synthesized and characterized, including by single crystal X-ray diffraction, providing insights into its molecular structure and potential hydrogen bonding interactions (Marjani et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified.

Result of Action

The molecular and cellular effects of 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIZXRJQPABFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556861 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)benzo[d]oxazole | |

CAS RN |

114997-91-0 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)